An In-depth Technical Guide to the Physicochemical Properties of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol
Abstract: This guide provides a comprehensive framework for the characterization of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol, a novel aminocyclobutanol derivative. Recognizing the absence of this specific molecule in public chemical literature, this document establishes a predictive and methodological approach. It combines in silico predictions of core physicochemical properties with detailed, field-proven experimental protocols for their empirical validation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a robust roadmap for structural elucidation, purity assessment, and the determination of critical parameters such as solubility, lipophilicity (logP/logD), and acidity constants (pKa). The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable data essential for drug discovery and development pipelines.
Introduction and Strategic Overview
The molecule trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol represents a unique chemical entity combining a strained cyclobutane ring, a tertiary amine, and a secondary alcohol. Such structural motifs are of significant interest in medicinal chemistry, where the rigid cyclobutane scaffold can enforce specific pharmacophoric geometries, and the amino alcohol functionality can participate in key hydrogen bonding interactions and influence pharmacokinetic properties.
As this compound is not documented in readily available scientific databases, a first-principles approach to its characterization is necessary. This guide is structured to lead a researcher through a logical sequence of analysis:
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Identity and Predicted Properties: Establishing the fundamental molecular characteristics and using computational tools to predict key physicochemical parameters.
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Experimental Verification Framework: Providing detailed, step-by-step protocols for the empirical determination of these properties. This section emphasizes not just the "how" but the "why," grounding each step in established analytical principles.
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Data Synthesis and Application: Discussing the interpretation of the acquired data in the context of drug development.
The overall workflow is designed to build a complete physicochemical profile from the ground up, ensuring data integrity and a thorough understanding of the molecule's behavior.
Figure 1: Overall workflow for the physicochemical characterization of a novel compound.
Molecular Identity and Predicted Physicochemical Properties
The first step in characterizing a novel compound is to define its basic molecular properties and establish a baseline of predicted values. These in silico data serve as valuable benchmarks for subsequent experimental work.
Molecular Structure:
(Note: An illustrative placeholder image is used. The actual 2D structure would be generated using chemical drawing software.)
Table 1: Predicted Physicochemical Properties This table summarizes the fundamental properties calculated from the chemical structure and predicted using established computational algorithms (e.g., SwissADME, ChemAxon).
| Property | Predicted Value | Method/Basis | Significance in Drug Development |
| Molecular Formula | C₁₀H₂₁NO | - | Defines molecular mass and elemental composition. |
| Molecular Weight | 171.28 g/mol | Calculated | Essential for all concentration-based calculations. |
| logP (Octanol/Water) | 2.5 - 3.5 | Consensus Prediction | Measures lipophilicity; influences membrane permeability and absorption. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | ALOGPS | Predicts how well the compound dissolves in water; impacts formulation and bioavailability. |
| pKa (Tertiary Amine) | 9.5 - 10.5 | Computational | Determines the charge state at physiological pH (7.4), affecting solubility, receptor binding, and cell penetration. |
| pKa (Alcohol) | ~16-18 | General for Alcohols[1] | The hydroxyl group is weakly acidic and generally not a significant factor for ionization at physiological pH. |
| Polar Surface Area | ~32.6 Ų | Calculation | Influences membrane transport and hydrogen bonding potential. |
Framework for Experimental Verification
With a set of predicted properties, the next phase involves rigorous experimental validation. The purity of the compound is paramount; therefore, purity assessment must precede all other property measurements.
Structural Elucidation and Purity Assessment
Rationale: Before measuring properties, it is crucial to confirm the chemical structure and assess the purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation, while Mass Spectrometry (MS) verifies the molecular weight.[2][3] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine purity, as impurities can significantly alter experimental results.[4][5]
Protocol 1: Structural Elucidation via NMR and MS
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[3]
-
Expected ¹H Signals: Look for characteristic signals for the butyl group (triplet, sextet, sextet, triplet), ethyl group (quartet, triplet), and complex multiplets for the cyclobutane ring protons. The trans stereochemistry can be inferred from the coupling constants between protons on C1 and C2.[3][6][7]
-
Expected ¹³C Signals: Expect 10 distinct signals corresponding to each carbon atom. Unsubstituted cyclobutane resonates around 22.4 ppm; substituents will shift these values significantly.[8]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Expected Result: In positive ion mode, observe a prominent peak for the protonated molecule [M+H]⁺ at m/z 172.29.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). The acidic modifier improves peak shape for the basic amine.
-
Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15-20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection.
-
Analysis: Inject a ~1 mg/mL solution of the compound. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is typically required for physicochemical measurements.
Determination of Aqueous Solubility
Rationale: Solubility is a critical determinant of a drug's bioavailability.[9][10] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution after it has reached equilibrium with an excess of the solid compound.[4][11]
Protocol 3: Thermodynamic Solubility via Shake-Flask Method (OECD 105)
-
Preparation: Add an excess amount of the solid compound (enough to ensure solid remains after equilibrium) to a series of vials containing buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method (as described in Protocol 2).
-
Calculation: The solubility is the measured concentration of the saturated solution. This should be repeated at each pH to generate a pH-solubility profile.
Determination of Lipophilicity (logP and logD)
Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of absorption and distribution. The partition coefficient (logP) measures this for the neutral species, while the distribution coefficient (logD) measures it at a specific pH, accounting for all ionic species. The shake-flask method is the reference technique.[12][13][14][15]
Figure 2: Experimental workflow for logD determination using the shake-flask method.
Protocol 4: logD Determination via Shake-Flask Method (OECD 107)
-
Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[16]
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small amount of a concentrated stock solution of the compound.
-
Equilibration: Cap the vial and shake vigorously for a set time (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[13]
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a validated HPLC method.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP can be determined by performing this experiment at a pH where the compound is fully un-ionized (>2 pH units above the amine pKa).
Determination of Acidity Constant (pKa)
Rationale: The pKa value dictates the extent of ionization at a given pH. For a basic amine, the pKa is the pH at which 50% of the molecules are protonated (charged) and 50% are neutral. This profoundly impacts solubility, permeability, and receptor interactions. Potentiometric titration is a classic and reliable method for pKa determination.[17]
Protocol 5: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent like methanol or DMSO can be used, and the apparent pKa can be extrapolated back to 0% co-solvent.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision automated titrator.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the titrant and records the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software can be used to derive the pKa from the titration curve with high accuracy.
Conclusion and Application in Drug Development
The physicochemical data generated through the protocols in this guide form the foundation for understanding the pharmaceutical potential of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol.
-
A pKa of ~10 indicates that at physiological pH 7.4, the compound will be predominantly protonated and positively charged. This enhances aqueous solubility but can hinder passive diffusion across cell membranes.
-
A predicted logP of ~3 suggests moderate lipophilicity for the neutral form, but the effective logD₇.₄ will be significantly lower due to ionization, creating a balance between solubility and permeability.
-
The measured aqueous solubility will confirm whether the compound's intrinsic solubility is sufficient for desired dosing or if formulation strategies, such as salt formation, are required.[9][18]
Together, these parameters allow drug development professionals to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion), guide formulation development, and ultimately make informed decisions on the viability of this compound as a drug candidate.
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved April 7, 2024, from [Link]
-
Estimating the octanol-water partition coefficient for chemical substances. (2022, November 15). GOV.UK. Retrieved April 7, 2024, from [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved April 7, 2024, from [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved April 7, 2024, from [Link]
-
A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). (n.d.). EUR-Lex. Retrieved April 7, 2024, from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. Retrieved April 7, 2024, from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved April 7, 2024, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved April 7, 2024, from [Link]
-
Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (2008, June 13). ACS Publications. Retrieved April 7, 2024, from [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. Retrieved April 7, 2024, from [Link]
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... (n.d.). Doc Brown's Chemistry. Retrieved April 7, 2024, from [Link]
-
Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved April 7, 2024, from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. (n.d.). Journal of the American Chemical Society. Retrieved April 7, 2024, from [Link]
-
Nonplanar Cyclobutane. I. The 3-Isopropylcyclobutyl System. Nuclear Magnetic Resonance Spectra of Alcohols and Amines. (n.d.). Journal of the American Chemical Society. Retrieved April 7, 2024, from [Link]
-
NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]
-
Derivatization of tertiary amine for GC/MS? (2025, January 16). Reddit. Retrieved April 7, 2024, from [Link]
-
tertiary amines by GC-MS. (2014, June 5). Chromatography Forum. Retrieved April 7, 2024, from [Link]
-
Cyclobutanol, 3-aMino-, hydrochloride. (2024, April 9). ChemBK. Retrieved April 7, 2024, from [Link]
-
Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). PMC. Retrieved April 7, 2024, from [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI. Retrieved April 7, 2024, from [Link]
-
Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. (2005). Semantic Scholar. Retrieved April 7, 2024, from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved April 7, 2024, from [Link]
-
3-Aminocyclobutanol. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]
-
DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved April 7, 2024, from [Link]
-
2-Aminocyclobutan-1-ol. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]
-
(1R,2R)-2-aminocyclobutan-1-ol. (n.d.). PubChem. Retrieved April 7, 2024, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. rheolution.com [rheolution.com]
- 11. raytor.com [raytor.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. enfo.hu [enfo.hu]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
